molecular formula C20H17ClN2O5 B254451 N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B254451
M. Wt: 400.8 g/mol
InChI Key: RXSREVPQWOKOQE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a furylmethyl group, and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a similar nucleophilic substitution reaction using 2-furylmethyl chloride.

    Addition of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through an etherification reaction using 2-nitrophenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide: Characterized by the presence of chlorobenzyl, furylmethyl, and nitrophenoxy groups.

    N-(4-chlorobenzyl)-N-(2-thienylmethyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

    N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.

Uniqueness

This compound is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17ClN2O5/c21-16-9-7-15(8-10-16)12-22(13-17-4-3-11-27-17)20(24)14-28-19-6-2-1-5-18(19)23(25)26/h1-11H,12-14H2

InChI Key

RXSREVPQWOKOQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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